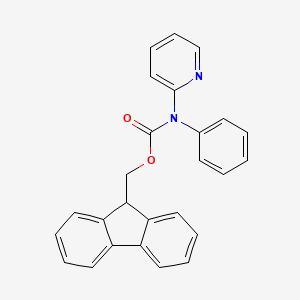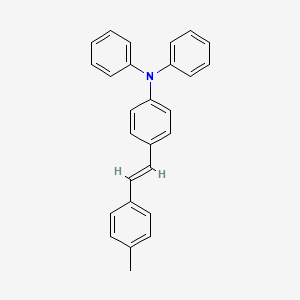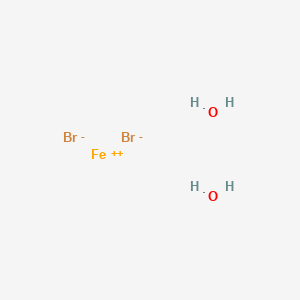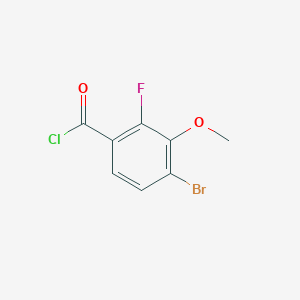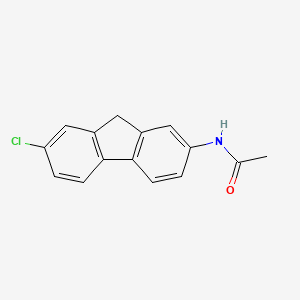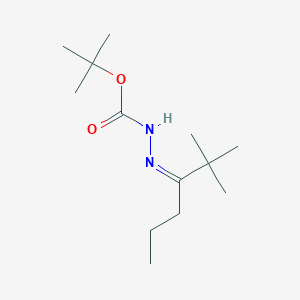
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate: is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,2-dimethylhexan-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can also be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- Tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate
- Tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Comparison: Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl N-[(Z)-2,2-dimethylhexan-3-ylideneamino]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-8-9-10(12(2,3)4)14-15-11(16)17-13(5,6)7/h8-9H2,1-7H3,(H,15,16)/b14-10- |
Clé InChI |
AEJUKOHGKAAZHP-UVTDQMKNSA-N |
SMILES isomérique |
CCC/C(=N/NC(=O)OC(C)(C)C)/C(C)(C)C |
SMILES canonique |
CCCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


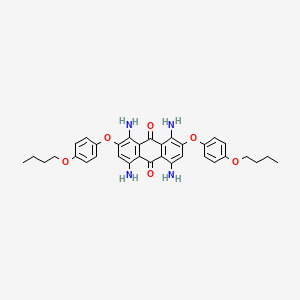


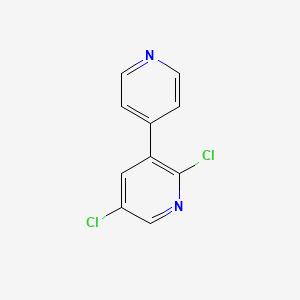
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
